5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione
CAS No.: 1681-77-2
Cat. No.: VC21250654
Molecular Formula: C5H7BrN2O2
Molecular Weight: 207.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1681-77-2 |
|---|---|
| Molecular Formula | C5H7BrN2O2 |
| Molecular Weight | 207.03 g/mol |
| IUPAC Name | 5-bromo-5-methyl-1,3-diazinane-2,4-dione |
| Standard InChI | InChI=1S/C5H7BrN2O2/c1-5(6)2-7-4(10)8-3(5)9/h2H2,1H3,(H2,7,8,9,10) |
| Standard InChI Key | JAYJINMXBQPKAF-UHFFFAOYSA-N |
| SMILES | CC1(CNC(=O)NC1=O)Br |
| Canonical SMILES | CC1(CNC(=O)NC1=O)Br |
Introduction
Chemical Identity and Structure
Basic Identification Parameters
5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione is identified by several key parameters that provide researchers with essential reference information for its study and application. The compound's basic identification details are summarized in the table below:
| Parameter | Value |
|---|---|
| CAS No. | 1681-77-2 |
| Molecular Formula | C5H7BrN2O2 |
| Molecular Weight | 207.03 g/mol |
| IUPAC Name | 5-bromo-5-methyl-1,3-diazinane-2,4-dione |
| Standard InChI | InChI=1S/C5H7BrN2O2/c1-5(6)2-7-4(10)8-3(5)9/h2H2,1H3,(H2,7,8,9,10) |
| Standard InChIKey | JAYJINMXBQPKAF-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CNC(=O)NC1=O)Br |
| PubChem Compound | 102671 |
The compound is also known by several synonyms, including 5-Bromodihydro-5-methyluracil and 5-bromo-5,6-dihydrothymine, which are frequently used in scientific literature and commercial listings .
Structural Characteristics
The structural characteristics of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione are defined by its heterocyclic ring system. The compound features a six-membered dihydropyrimidine ring with two carbonyl groups at positions 2 and 4. The distinctive aspects of its structure include:
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A bromine atom at position 5
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A methyl group at position 5
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Two nitrogen atoms (N1 and N3) in the heterocyclic ring
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Two carbonyl groups creating uracil-like functionality
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A saturated carbon at position 6
This structural arrangement contributes to the compound's chemical reactivity and potential biological interactions .
Physical and Chemical Properties
5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione possesses several physicochemical properties that influence its behavior in various chemical and biological systems:
| Property | Value |
|---|---|
| XLogP3-AA | -0.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 205.96909 Da |
| Topological Polar Surface Area | 58.2 Ų |
| Complexity | 194 |
| Undefined Atom Stereocenter Count | 1 |
The compound is typically available as a solid and requires appropriate storage conditions to maintain its stability. Its moderately polar nature (indicated by the topological polar surface area) suggests potential interactions with both hydrophilic and hydrophobic environments .
Applications and Research Findings
Comparison with Structurally Related Compounds
The structural similarities between 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione and other pyrimidine derivatives warrant comparison to understand potential applications and structure-activity relationships. The table below compares this compound with some structurally related molecules:
| Compound | CAS No. | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione | 1681-77-2 | C5H7BrN2O2 | Reference compound |
| 5-Bromo-1-methyldihydropyrimidine-2,4(1H,3H)-dione | 6306-81-6 | C5H7BrN2O2 | Methyl group at N1 instead of C5 |
| 5-bromo-6-methyldihydropyrimidine-2,4(1h,3h)-dione | 7153-59-5 | C5H7BrN2O2 | Methyl group at C6 instead of C5 |
| 5-bromo-6-hydroxy-5-methyl-1,3-diazinane-2,4-dione | 1195-73-9 | C5H7BrN2O3 | Additional hydroxy group at C6 |
| 5-bromo-6-methoxy-1,3-dimethylpyrimidine-2,4-dione | 851608-69-0 | C7H9BrN2O3 | Methoxy at C6, methyl groups at N1 and N3 |
These structural variations contribute to differences in physical properties, chemical reactivity, and potentially biological activities .
Research Context in Medicinal Chemistry
While these data are from studies on TZD derivatives, they suggest potential research directions for investigating the biological activities of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione .
Analytical Characterization
The characterization of 5-Bromo-5-methyldihydropyrimidine-2,4(1H,3H)-dione typically employs various analytical techniques to confirm its identity, purity, and structural features. These techniques include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry (MS) for molecular weight verification
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Infrared (IR) spectroscopy for functional group identification
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High-Performance Liquid Chromatography (HPLC) for purity determination
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X-ray crystallography for three-dimensional structural analysis
These analytical methods are essential for ensuring the quality and identity of the compound for research purposes .
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